6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the carboxamide group. One common method is the reaction of 6-methoxyquinoline with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxamide.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroquinoline-1(2H)-carboxamide.
Substitution: Formation of 6-halogenated-3,4-dihydroquinoline-1(2H)-carboxamide derivatives.
Scientific Research Applications
6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-methoxy-3,4-dihydroquinoline-1(2H)-carboxamide can be compared with other quinoline derivatives such as:
6-methoxyquinoline: Lacks the carboxamide group, which may result in different biological activities.
3,4-dihydroquinoline-1(2H)-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxamide: The hydroxyl group may confer different chemical and biological properties compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activities.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-5-10-8(7-9)3-2-6-13(10)11(12)14/h4-5,7H,2-3,6H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSJJVOQHZQAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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